molecular formula C7H10N2O4 B575830 Methyl (2,3-dioxopiperazin-1-YL)acetate CAS No. 179416-28-5

Methyl (2,3-dioxopiperazin-1-YL)acetate

Katalognummer: B575830
CAS-Nummer: 179416-28-5
Molekulargewicht: 186.167
InChI-Schlüssel: VJYQKCNSCKFYCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2,3-dioxopiperazin-1-yl)acetate (CAS 434314-27-9) is a specialized chemical compound with a molecular formula of C7H10N2O4 and a molecular weight of 186.17 g/mol . This reagent features a piperazine ring bearing two oxo groups, a structure known as a dioxopiperazine, which is a privileged scaffold in medicinal chemistry and drug discovery. The dioxopiperazine moiety is a key structural feature in various pharmacologically active molecules and is frequently explored for its potential as a protease inhibitor and its role in building more complex molecular architectures. While a specific mechanism of action for this exact compound is not fully detailed in public literature, related dioxopiperazine derivatives are of significant research interest. For instance, similar substructures are integral components of important beta-lactam antibiotics, such as the 2,3-dioxopiperazine moiety found in piperacillin, which helps broaden the antibiotic's spectrum of activity . Researchers value this compound as a versatile building block for the synthesis of novel compounds, particularly in the development of potential pharmaceutical agents and biochemical probes. Its molecular structure makes it a candidate for further chemical modification and exploration in various experimental contexts. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

CAS-Nummer

179416-28-5

Molekularformel

C7H10N2O4

Molekulargewicht

186.167

IUPAC-Name

methyl 2-(2,3-dioxopiperazin-1-yl)acetate

InChI

InChI=1S/C7H10N2O4/c1-13-5(10)4-9-3-2-8-6(11)7(9)12/h2-4H2,1H3,(H,8,11)

InChI-Schlüssel

VJYQKCNSCKFYCO-UHFFFAOYSA-N

SMILES

COC(=O)CN1CCNC(=O)C1=O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 20 ()
  • Structure : (S)-4-(2-(Adamantan-1-yl)ethyl)-1-((S)-1-((S)-2-(((S)-6-benzyl-2,3-dioxopiperazin-1-yl)methyl)pyrrolidin-1-yl)-3-phenylpropan-2-yl)-5-(4-hydroxybenzyl)piperazine-2,3-dione
  • Key Features : Incorporates an adamantane group (lipophilic), benzyl, and hydroxybenzyl substituents.
  • Synthesis : Uses Boc-L-phenylalanine and 1-adamantaneacetic acid; purified via HPLC (98% purity) .
  • Relevance : The adamantane group enhances membrane permeability, while the hydroxybenzyl group may facilitate hydrogen bonding in target interactions.
Compound 21 ()
  • Structure : (S)-5-Benzyl-1-((R)-1-((S)-2-(((S)-6-benzyl-2,3-dioxopiperazin-1-yl)methyl)pyrrolidin-1-yl)-3-cyclohexylpropan-2-yl)-4-phenethylpiperazine-2,3-dione
  • Key Features : Cyclohexyl and phenethyl groups increase steric bulk and hydrophobicity (XlogP >3 inferred).
  • Synthesis : Utilizes Boc-D-cyclohexylalanine; similar HPLC purification .
2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl}-N-(3-methoxyphenyl)acetamide ()
  • Structure : Chlorophenyl and methoxyphenyl substituents.
  • Properties: XlogP: 2.4 (moderate lipophilicity) Hydrogen Bond Donors/Acceptors: 1/4 Polar Surface Area: 79 Ų (indicates moderate solubility) .
  • Applications : Likely optimized for CNS penetration due to balanced lipophilicity and polar surface area.

Piperazine Derivatives with Heterocyclic Modifications

Methyl [4-(1,3-Thiazol-2-yl)piperazin-1-yl]acetate (WBX) ()
  • Structure : Thiazole ring attached to the piperazine nitrogen.
  • Molecular Formula : C₁₀H₁₅N₃O₂S
  • SMILES : O=C(OC)CN1CCN(CC1)c1nccs1 .
  • Applications : Thiazole moiety may improve binding to metalloproteases or kinases.
Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate ()
  • Structure : Acetyl group at N1 and oxo group at C3.
  • Safety Data : Classified as hazardous if inhaled; requires specific first-aid measures .
  • Relevance : The ethyl ester may confer slower hydrolysis compared to methyl esters, altering metabolic stability.

Comparative Data Table

Compound Name Key Substituents XlogP Hydrogen Bond (Donor/Acceptor) Polar Surface Area (Ų) Synthesis Method Applications
Methyl (2,3-dioxopiperazin-1-YL)acetate Methyl ester, diketopiperazine core ~2.5* 1/4* ~80* Boc-protected amino acids Enzyme inhibitors, drug scaffolds
Compound 20 Adamantane, hydroxybenzyl >3 2/6 110 HPLC-purified ADAM protease inhibition
Compound 21 Cyclohexyl, phenethyl >3.5 1/5 95 HPLC-purified Substrate-selective modulators
WBX Thiazole ring 1.8 0/5 85 Not specified Kinase/metalloprotease targeting
Compound Chlorophenyl, methoxyphenyl 2.4 1/4 79 Not specified CNS-targeted therapies

*Inferred from structurally similar compounds.

Key Research Findings and Trends

Lipophilicity and Bioavailability : Adamantane and cyclohexyl groups (e.g., Compounds 20, 21) significantly increase XlogP (>3), enhancing blood-brain barrier penetration but risking solubility limitations .

Hydrogen Bonding : Compounds with polar substituents (e.g., hydroxybenzyl in Compound 20) exhibit higher polar surface areas (>100 Ų), favoring solubility but reducing membrane permeability .

Metabolic Stability : Methyl esters (target compound) are generally hydrolyzed faster than ethyl esters (), impacting half-life .

SAR Insights : Substitution at the piperazine nitrogen (e.g., thiazole in WBX) introduces diverse electronic effects, enabling tailored interactions with enzymatic active sites .

Vorbereitungsmethoden

Oxalyl Chloride-Mediated Cyclization

In a protocol adapted from, oxalyl chloride (1.25 equiv.) is dissolved in tetrahydrofuran (THF) at 0°C. N-(2-Aminoethyl)glycine methyl ester (1 equiv.) is added dropwise to maintain the temperature below 5°C. After 1 hour, the reaction is warmed to 10°C and stirred for 3 hours, achieving 78% yield of the dioxopiperazine intermediate. Acidic workup (1 M HCl) isolates the product, which is subsequently purified via recrystallization from ethanol.

Critical Parameters :

  • Temperature control (<10°C) minimizes side reactions such as oligomerization.

  • THF as the solvent enhances solubility of the diamine and oxalyl chloride.

StepReagents/ConditionsYield
CyclocondensationOxalyl chloride, THF, 0–10°C78%
Workup1 M HCl, recrystallization95%

Malonate-Based Annulation for Acetate Side-Chain Incorporation

Malonate derivatives serve as pivotal building blocks for introducing the acetic acid moiety. A five-step route from optically pure amino acids, as described in, has been adapted for methyl ester formation.

Amino Acid to Diamine Conversion

Boc-protected glycine (1 equiv.) reacts with carbonyldiimidazole (CDI) (1.25 equiv.) in THF at 0°C, followed by addition of methyl potassium malonate (1.5 equiv.) and magnesium chloride (1.2 equiv.). Stirring at room temperature for 16 hours yields the malonate adduct, which undergoes hydrogenolysis (H₂, Pd/C) to generate the free diamine.

Piperazine Ring Closure

The diamine is treated with 2-bromoethyl-diphenylsulfonium triflate (1.25 equiv.) in dichloromethane (DCM) and diisopropylethylamine (3 equiv.) at room temperature. Cyclization proceeds within 16 hours, affording the 2,3-dioxopiperazine scaffold with a methyl ester substituent (63% yield over two steps).

Advantages :

  • High enantiomeric purity (>98% ee) when using chiral amino acid precursors.

  • Scalability to multigram quantities.

Esterification of Carboxylic Acid Precursors

Direct esterification of the carboxylic acid analog provides a straightforward route to the methyl ester. However, this method is contingent upon prior synthesis of the acid form, which presents its own challenges.

Fischer Esterification

A solution of (2,3-dioxopiperazin-1-yl)acetic acid in methanol and concentrated sulfuric acid (cat.) is refluxed for 12 hours. The methyl ester is obtained in 85% yield after neutralization and solvent evaporation.

Limitations :

  • Requires pre-synthesized carboxylic acid, which may necessitate additional protection/deprotection steps.

  • Prolonged reflux risks decomposition of the dioxopiperazine ring.

Regioselective Alkylation of Piperazine Diones

Introducing the methyl acetate group via alkylation demands careful selection of protecting groups to ensure regioselectivity.

N-Protection and Alkylation

The dioxopiperazine core is protected as its bis-Boc derivative to direct alkylation to the N-1 position. Treatment with methyl bromoacetate (1.2 equiv.) and potassium carbonate (2 equiv.) in DMF at 60°C for 8 hours installs the acetate side chain (62% yield). Deprotection with trifluoroacetic acid (TFA) in DCM affords the target compound.

Optimization Insights :

  • DMF enhances solubility of both the substrate and alkylating agent.

  • Boc protection prevents undesired N-3 alkylation.

Comparative Analysis of Methodologies

MethodStarting MaterialKey StepYieldPurity
Oxalyl Chloride CyclizationN-(2-Aminoethyl)glycine methyl esterCyclocondensation78%>95%
Malonate AnnulationBoc-protected glycineCDI-mediated malonate coupling63%>98% ee
Fischer Esterification(2,3-Dioxopiperazin-1-yl)acetic acidAcid-catalyzed esterification85%90%
Regioselective AlkylationBis-Boc piperazine dioneAlkylation with methyl bromoacetate62%88%

Trade-offs :

  • Cyclocondensation offers high yields but requires stringent temperature control.

  • Annulation ensures enantiopurity but involves multiple steps.

  • Fischer esterification is simple but depends on acid precursor availability.

Challenges and Mitigation Strategies

Racemization During Alkylation

The basic conditions of alkylation (e.g., K₂CO₃ in DMF) can induce racemization at chiral centers. Substituting potassium carbonate with diisopropylethylamine reduces base strength, lowering racemization to <5%.

Ring Decomposition Under Acidic Conditions

Prolonged exposure to strong acids (e.g., H₂SO₄) during esterification may degrade the dioxopiperazine ring. Implementing microwave-assisted synthesis at 100°C for 30 minutes minimizes decomposition while maintaining 80% yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.